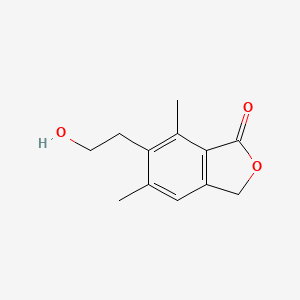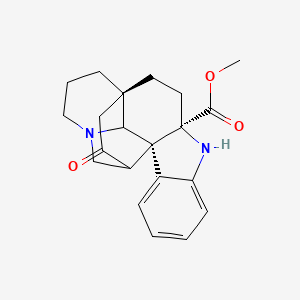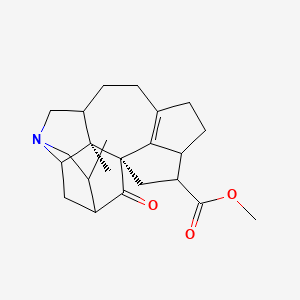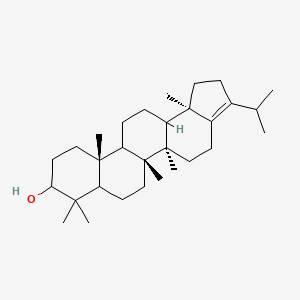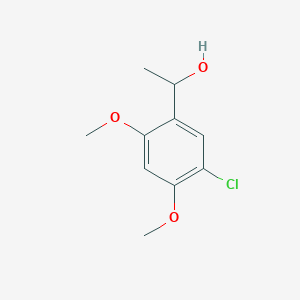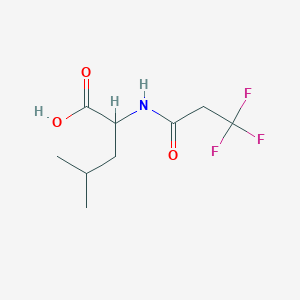
(3,3,3-Trifluoropropanoyl)leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3,3-Trifluoropropanoyl)leucine is a fluorinated derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoropropanoyl group attached to the leucine molecule. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoropropanoyl)leucine typically involves the reaction of leucine with 3,3,3-trifluoropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
(3,3,3-Trifluoropropanoyl)leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoropropanoyl group to other functional groups.
Substitution: The trifluoropropanoyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoropropanoic acid derivatives, while substitution reactions can produce a variety of functionalized leucine derivatives .
科学研究应用
(3,3,3-Trifluoropropanoyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on protein structure and function due to the presence of the trifluoropropanoyl group.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating enzyme activity and metabolic pathways.
作用机制
The mechanism of action of (3,3,3-Trifluoropropanoyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoropropanoyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and cellular processes .
相似化合物的比较
Similar Compounds
3,3,3-Trifluoropropionic acid: A precursor in the synthesis of (3,3,3-Trifluoropropanoyl)leucine.
3,3,3-Trifluoropropionyl chloride: Another related compound used in the synthesis of various fluorinated derivatives.
Uniqueness
This compound is unique due to the presence of both the leucine amino acid and the trifluoropropanoyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H14F3NO3 |
|---|---|
分子量 |
241.21 g/mol |
IUPAC 名称 |
4-methyl-2-(3,3,3-trifluoropropanoylamino)pentanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)3-6(8(15)16)13-7(14)4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
BXNBAZJAKYKNIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
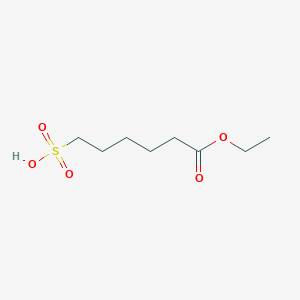
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
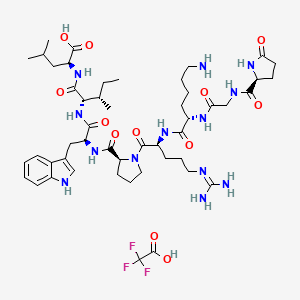

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

